3'OMe-m7GpppAmpG

描述

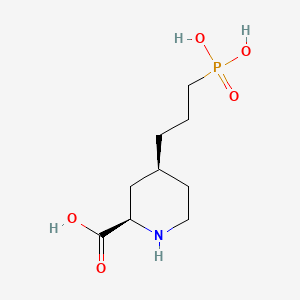

Structure

3D Structure

属性

IUPAC Name |

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIFUJNCKIMWRZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439674 | |

| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113190-92-4 | |

| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Selfotel: A Technical Guide to its Discovery, Synthesis, and Biological Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was initially developed as a promising neuroprotective agent for acute ischemic stroke.[1][2] Its mechanism of action is centered on the inhibition of glutamate-induced excitotoxicity, a key pathological process in neuronal cell death following ischemic events.[3][4] This technical guide provides a comprehensive overview of the discovery of Selfotel, its synthesis pathways, and the intricate signaling cascades it modulates. The document will delve into the quantitative pharmacological data, detailed experimental protocols from key studies, and the ultimate clinical outcomes that led to the discontinuation of its development. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering insights into the challenges of targeting the NMDA receptor and the broader field of neuroprotection.

Discovery and Rationale

The discovery of Selfotel was rooted in the "excitotoxicity hypothesis," which posits that excessive activation of glutamate receptors, particularly the NMDA receptor, leads to neuronal damage and death.[3][5] In conditions such as stroke, the brain experiences a massive release of glutamate, leading to an influx of calcium ions through NMDA receptor channels and triggering a cascade of neurotoxic events.[5][6]

Selfotel, chemically known as cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid, was designed as a competitive antagonist to block the glutamate binding site on the NMDA receptor, thereby preventing its activation.[4][7] Early preclinical studies in various animal models of global and focal ischemia demonstrated its neuroprotective effects, showing a reduction in infarct volume and improved neurological outcomes.[4] These promising initial findings propelled Selfotel into clinical development for the treatment of acute ischemic stroke.[8]

Synthesis Pathway

The chemical synthesis of Selfotel (CGS-19755) has been approached through various routes. One notable alternative synthesis avoids the use of hazardous reagents like cyanotrimethylsilane. This method, achieving an overall unoptimized yield of approximately 11%, involves a multi-step process starting from ethyl isonicotinate.[9]

The key steps in this synthesis are:

-

Free Radical Carbamoylation: The process begins with the free radical carbamoylation of ethyl isonicotinate using the Minisci reaction conditions (formamide, hydrogen peroxide, iron(II) sulfate).[9]

-

Ester Reduction: The resulting ester is then reduced using sodium borohydride.[9]

-

Alcoholysis: This is followed by the alcoholysis of the 2-carboxamide.[9]

-

Phosphonate Formation: The next step involves the formation of 4-(diethylphosphonomethyl)-2-pyridinecarboxylate.[9]

-

Hydrogenation: The pyridine nucleus is then hydrogenated.[9]

-

Acid Hydrolysis: The final step is acid hydrolysis to yield the final product, cis-4-phosphonomethyl-2-piperidinecarboxylic acid (Selfotel).[9]

This pathway offers a practical and scalable method for the synthesis of Selfotel, utilizing readily available and less toxic starting materials.[9]

Mechanism of Action and Signaling Pathway

Selfotel acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor is a heteromeric ion channel that plays a crucial role in synaptic plasticity and memory formation under normal physiological conditions.[6] However, during an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors.

The following diagram illustrates the excitotoxicity signaling pathway and the point of intervention for Selfotel:

Excitotoxicity Signaling Pathway and Selfotel's Mechanism of Action.

Quantitative Pharmacological Data

The pharmacological profile of Selfotel has been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: Preclinical Efficacy in Animal Models of Stroke

| Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |

| Gerbils (Global Ischemia) | 10 and 30 mg/kg (4 doses, 2h intervals) | Intraperitoneal (i.p.) | Significant reduction in hippocampal damage | [4] |

| Rats (Focal Ischemia) | 40 mg/kg | Intravenous (i.v.) | 23% reduction in cortical edema | [4] |

| Rats (Focal Ischemia) | 10 mg/kg bolus + 5 mg/kg/h infusion | Intravenous (i.v.) | Significant reduction in cortical infarct volume | [4] |

Table 2: Clinical Trial Data for Acute Ischemic Stroke

| Study Phase | Number of Patients | Dosage | Key Findings | Reference |

| Phase IIa | 24 (treated) | 1.0, 1.5, 1.75, 2.0 mg/kg | 1.5 mg/kg determined to be a safe and tolerable single intravenous dose. Dose-dependent CNS adverse effects (agitation, confusion, hallucinations) observed at higher doses. | [10] |

| Phase III (ASSIST Trials) | 567 | 1.5 mg/kg | Trials suspended due to an imbalance in mortality. No improvement in functional outcome. Trend toward increased mortality in the Selfotel group, particularly within the first 30 days and in patients with severe stroke. | [8][11][12] |

Key Experimental Protocols

[3H]-CGS 19755 Binding Assay

This protocol outlines the methodology used to characterize the binding of Selfotel to the NMDA receptor in rat brain membranes.

Objective: To determine the binding affinity (Kd) and density (Bmax) of [3H]-CGS 19755 to the NMDA receptor.

Materials:

-

Crude synaptic membranes from rat forebrain

-

[3H]-CGS 19755 (radioligand)

-

Unlabeled CGS 19755 (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.7)

-

Triton X-100

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat forebrains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the pellet is resuspended and washed multiple times. The final pellet containing the crude synaptic membranes is treated with Triton X-100 to remove endogenous glutamate.

-

Binding Incubation: Aliquots of the membrane preparation are incubated with varying concentrations of [3H]-CGS 19755 in Tris-HCl buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CGS 19755.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the Kd and Bmax values.

The following workflow diagram illustrates this experimental process:

Workflow for [3H]-CGS 19755 Binding Assay.

Clinical Trials and Discontinuation

Despite the strong preclinical rationale and evidence, the clinical development of Selfotel for acute ischemic stroke was halted during Phase III trials. The two pivotal trials, known as the ASSIST (Acute Stroke Trials Involving Selfotel Treatment) trials, were suspended by the independent Data Safety Monitoring Board.[11]

The primary reasons for the discontinuation were:

-

Lack of Efficacy: Selfotel did not demonstrate any improvement in functional outcome at 90 days compared to placebo.[8][11]

-

Safety Concerns: There was a concerning trend of increased mortality in the Selfotel-treated group, especially within the first 30 days post-stroke and in patients with severe strokes.[8][11][12]

The failure of Selfotel, along with other NMDA receptor antagonists in clinical trials for stroke, has been attributed to several factors, including a narrow therapeutic window, the complex pathophysiology of stroke that extends beyond excitotoxicity, and the potential for neurotoxic effects from blocking a receptor crucial for normal neuronal function.[13]

Conclusion

Selfotel represents a significant chapter in the pursuit of neuroprotective therapies for stroke. Its story underscores the challenges of translating promising preclinical findings into clinically effective treatments. While the drug itself did not succeed, the research surrounding its discovery, synthesis, and mechanism of action has provided invaluable knowledge to the field of neuroscience and drug development. The detailed understanding of its failure continues to inform the design and development of new therapeutic strategies for acute ischemic stroke and other neurological disorders. This technical guide serves as a comprehensive repository of this knowledge for the scientific community.

References

- 1. Selfotel - Wikipedia [en.wikipedia.org]

- 2. Research Portal [scholarship.miami.edu]

- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selfotel [wikipedia.nucleos.com]

- 8. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stroke.ahajournals.org [stroke.ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Activity of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known by its code name CGS-19755 and the proposed generic name Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The pharmacological activity of this compound is highly dependent on its stereochemistry, with the (2R,4S) isomer exhibiting the most significant antagonistic effects. This technical guide provides a comprehensive overview of the stereochemistry, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a neuronal damage process implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research.

CGS-19755 emerged as a promising therapeutic candidate due to its high potency and selectivity as a competitive antagonist at the NMDA receptor. Its rigid piperidine ring structure constrains the molecule into a specific conformation that is optimal for binding to the receptor's glutamate recognition site. This guide will delve into the critical aspects of its stereochemistry-activity relationship, its effects on NMDA receptor-mediated signaling, and the experimental protocols used for its characterization.

Stereochemistry and Biological Activity

The biological activity of 4-(3-phosphonopropyl)-2-piperidinecarboxylic acid is intrinsically linked to its stereochemical configuration. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The cis-isomers, (2R,4S) and (2S,4R), are significantly more potent as NMDA receptor antagonists than the trans-isomers. The (2R,4S) enantiomer, CGS-19755, is the most active of all the stereoisomers, highlighting the strict stereochemical requirements for high-affinity binding to the NMDA receptor.

Stereoselective Synthesis

The stereoselective synthesis of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid is a critical step in obtaining the pharmacologically active isomer. While detailed, step-by-step protocols from proprietary sources are not publicly available, the general synthetic strategies involve the creation of the piperidine ring with the desired cis stereochemistry at the C2 and C4 positions, followed by the introduction of the phosphonopropyl side chain.

One reported synthetic approach utilizes a Diels-Alder reaction to establish the cis relationship between the carboxyl group and the side chain precursor on a pyridine ring. Subsequent reduction of the pyridine to a piperidine, followed by chemical modifications to introduce the phosphonopropyl group and resolution of the enantiomers, yields the desired (2R,4S) product.

Another strategy involves the use of chiral auxiliaries to guide the stereoselective formation of the piperidine ring from acyclic precursors. This method allows for greater control over the absolute stereochemistry at both chiral centers.

Quantitative Data

The following tables summarize the quantitative data for the binding affinity and in vivo potency of CGS-19755.

Table 1: In Vitro NMDA Receptor Binding Affinity of CGS-19755

| Parameter | Value | Radioligand | Tissue Preparation | Reference |

| IC₅₀ | 50 nM | [³H]CPP | Rat brain membranes | [1] |

| Kᵢ | 95 nM | [³H]CPP | Rat brain membranes | [1] |

| Kₑ | 24 nM | [³H]CGS-19755 | Rat brain membranes | [NA] |

[³H]CPP = [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid [³H]CGS-19755 = [³H]-(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Table 2: In Vivo Anticonvulsant Activity of CGS-19755

| Animal Model | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |

| Mouse | NMDA-induced lethality | 10 | [1] |

| Rat | Maximal electroshock seizure | 3.8 | [NA] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of CGS-19755 for the NMDA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CGS-19755 for the binding of a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) to rat brain membranes.

Materials:

-

Rat forebrain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]CPP (specific activity ~20-40 Ci/mmol)

-

CGS-19755

-

Non-specific binding control (e.g., L-glutamic acid, 1 mM)

-

Polyethyleneimine (PEI) solution (0.3%)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Tris-HCl buffer

-

50 µL of [³H]CPP (to a final concentration of ~5 nM)

-

50 µL of varying concentrations of CGS-19755 (e.g., from 1 nM to 100 µM) or buffer for total binding, or 1 mM L-glutamic acid for non-specific binding.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGS-19755 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the antagonistic activity of CGS-19755 on NMDA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of CGS-19755 on NMDA-evoked inward currents in cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons

-

External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine; pH 7.4)

-

Internal solution (containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2)

-

NMDA

-

CGS-19755

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with the external solution.

-

Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a neuron. Clamp the membrane potential at a holding potential of -60 mV.

-

NMDA Application: Apply NMDA (e.g., 100 µM) to the neuron using a rapid application system to evoke an inward current.

-

CGS-19755 Application: Co-apply varying concentrations of CGS-19755 with NMDA to the same neuron.

-

Data Acquisition and Analysis: Record the NMDA-evoked currents in the absence and presence of CGS-19755. Measure the peak amplitude of the inward currents. Plot the percentage of inhibition of the NMDA-evoked current against the concentration of CGS-19755 to determine its IC₅₀.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

CGS-19755, as a competitive antagonist, blocks the binding of glutamate to the NMDA receptor, thereby preventing the influx of Ca²⁺ and the activation of downstream signaling cascades.

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of CGS-19755.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NMDA receptor antagonist like CGS-19755.

Caption: A streamlined workflow for the in vitro characterization of CGS-19755.

Clinical Development and Future Perspectives

Despite its promising preclinical profile, the clinical development of Selfotel (CGS-19755) for the treatment of acute ischemic stroke and traumatic brain injury was halted in Phase III trials. The trials were stopped due to a lack of efficacy and safety concerns, including an observed increase in mortality in some patient subgroups.

The failure of Selfotel in clinical trials highlights the challenges in translating preclinical neuroprotective efficacy to clinical success. Potential reasons for this translational gap include the complex pathophysiology of acute brain injury, a narrow therapeutic window, and the potential for off-target effects at clinically relevant doses.

Nevertheless, the study of CGS-19755 has provided invaluable insights into the structure-activity relationships of competitive NMDA receptor antagonists and the critical role of stereochemistry in drug design. Future research in this area may focus on developing NMDA receptor modulators with improved pharmacokinetic and safety profiles, potentially targeting specific NMDA receptor subtypes to minimize adverse effects while retaining therapeutic efficacy.

Conclusion

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755/Selfotel) remains a significant molecule in the history of NMDA receptor pharmacology. Its high potency and stereoselectivity underscore the precise structural requirements for competitive antagonism at the NMDA receptor. While its clinical development was unsuccessful, the wealth of preclinical data and the lessons learned from its clinical trials continue to inform the design and development of new generations of neuroprotective agents. This technical guide has provided a comprehensive overview of its stereochemistry, activity, and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific community.

References

The Pharmacological Profile of cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid, also known as CGS 19755 or Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization. The compound's mechanism of action, primarily through the modulation of glutamate-mediated excitatory neurotransmission, has positioned it as a significant tool in neuroscience research and as a potential therapeutic agent for conditions involving excitotoxicity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a variety of receptors, including the ionotropic NMDA receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. This phenomenon is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid is a piperidine derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. Its rigid structure confers high affinity and selectivity for the NMDA receptor over other glutamate receptors, such as AMPA and kainate receptors. This technical guide summarizes the key pharmacological data for this compound and provides detailed protocols for the seminal experiments that have defined its activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological profile of cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Value | Species | Tissue/Preparation | Assay Description |

| IC50 | 50 nM | Rat | Brain Membranes | Inhibition of [3H]-CPP binding to NMDA receptors.[1] |

| pA2 | 5.94 | Rat | Striatal Slices | Antagonism of NMDA-evoked [3H]-acetylcholine release.[1] |

| pA2 | 5.93 | Rat | Striatal Slices | Antagonism of NMDA-evoked [3H]-acetylcholine release.[2] |

Table 2: In Vivo Functional Activity

| Activity | ED50 / Effective Dose | Species | Administration Route | Model |

| Anticonvulsant | 3.8 mg/kg | Rat | i.p. | Maximal Electroshock Seizure (MES).[1] |

| Anticonvulsant | 2.0 mg/kg | Mouse | i.p. | Maximal Electroshock Seizure (MES).[1] |

| Anticonvulsant | - | - | i.p. | Inhibition of Picrotoxin-induced convulsions.[1] |

| Neuroprotection | 4 mg/kg | Rat | i.p. | Blockade of harmaline-induced increase in cerebellar cGMP.[1] |

| Cognitive Effects | - | - | - | Produced retention performance deficits in a dark avoidance task.[1] |

Signaling Pathway

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the receptor's associated ion channel, thereby blocking the influx of Ca2+ into the postsynaptic neuron. The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for this antagonist.

Figure 1. NMDA Receptor Signaling Pathway and Antagonism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.

Figure 2. NMDA Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate synaptic membranes.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA receptor antagonist, such as [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]-CPP), and varying concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

NMDA-Evoked Acetylcholine Release Assay

This assay measures the functional antagonism of NMDA receptors by assessing the inhibition of NMDA-induced neurotransmitter release.

Methodology:

-

Slice Preparation: Slices of rat striatum are prepared and pre-incubated with [3H]-choline to label the acetylcholine stores.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: The slices are stimulated with a high concentration of NMDA in the presence and absence of varying concentrations of the test compound.

-

Fraction Collection: The superfusate is collected in fractions.

-

Quantification: The amount of [3H]-acetylcholine in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of the test compound on NMDA-evoked acetylcholine release is quantified, and the pA2 value, a measure of antagonist potency, is calculated.

Harmaline-Induced Cerebellar cGMP Measurement

This in vivo assay assesses the ability of a compound to block the downstream effects of NMDA receptor activation in the cerebellum.

Methodology:

-

Animal Dosing: Rats are pre-treated with the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Harmaline Administration: After a specified time, the animals are injected with harmaline, a tremor-inducing agent that increases cerebellar cGMP levels through an NMDA receptor-dependent mechanism.

-

Tissue Collection: At the time of peak harmaline effect, the animals are euthanized, and the cerebella are rapidly dissected and frozen to prevent cGMP degradation.

-

cGMP Extraction: The cerebellar tissue is homogenized in a solution that precipitates proteins and allows for the extraction of cyclic nucleotides.

-

Quantification: The concentration of cGMP in the extract is measured using a sensitive technique such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of the test compound to inhibit the harmaline-induced increase in cerebellar cGMP is determined by comparing the cGMP levels in the treated and vehicle groups.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound.

Figure 3. Maximal Electroshock Seizure (MES) Test Workflow.

Methodology:

-

Animal Dosing: Groups of rats or mice are administered various doses of the test compound intraperitoneally.

-

Electrical Stimulation: At the time of expected peak drug effect, a brief, high-frequency electrical stimulus is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.

Picrotoxin-Induced Convulsions

This model assesses a compound's ability to protect against seizures induced by a GABAA receptor antagonist.

Methodology:

-

Animal Dosing: Animals are pre-treated with the test compound or vehicle.

-

Picrotoxin Administration: A convulsant dose of picrotoxin is administered.

-

Observation: The animals are observed for the onset and severity of clonic and tonic convulsions.

-

Data Analysis: The ability of the test compound to delay the onset of or prevent the convulsions is recorded.

Dark Avoidance Task

This behavioral task is used to assess learning and memory.

Methodology:

-

Training: An animal is placed in a brightly lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock.

-

Retention Test: At a later time point (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.

-

Drug Effect: The test compound can be administered before the training session to assess its effect on learning or before the retention test to assess its effect on memory retrieval. An increase in the latency to enter the dark compartment is indicative of memory of the aversive stimulus.

Conclusion

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (CGS 19755/Selfotel) is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its pharmacological profile, established through a range of in vitro and in vivo assays, highlights its ability to modulate excitatory neurotransmission and protect against excitotoxicity-mediated neuronal damage. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of neuroscience and drug development who are investigating the role of the NMDA receptor in health and disease.

References

In Vitro Characterization of CGS 19755: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the in vitro pharmacological and biochemical properties of CGS 19755. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into its mechanism of action, binding characteristics, and functional effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to facilitate a thorough understanding of this important research compound.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[1] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts for various neurological and psychiatric disorders. CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) emerged as a highly potent and selective competitive antagonist at the NMDA receptor, demonstrating neuroprotective properties in various preclinical models.[2][3] This guide delves into the in vitro characterization of CGS 19755, providing a detailed examination of its pharmacological profile.

Quantitative Pharmacological Data

The in vitro potency and binding characteristics of CGS 19755 have been extensively evaluated through various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of CGS 19755

| Parameter | Value | Radioligand | Tissue/Preparation | Assay Method | Reference |

| IC50 | 50 nM | [3H]-CPP | Rat Brain Membranes | Radioligand Binding | [2] |

| Kd (High Affinity) | 9 nM | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Centrifugation Assay | [4] |

| Kd (Low Affinity) | 200 nM | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Centrifugation Assay | [4] |

| Kd (Single Site) | 24 nM | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Filtration Assay | [4] |

| Bmax (High Affinity) | 0.55 pmol/mg protein | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Centrifugation Assay | [4] |

| Bmax (Low Affinity) | 1.00 pmol/mg protein | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Centrifugation Assay | [4] |

| Bmax (Single Site) | 0.74 pmol/mg protein | [3H]-CGS 19755 | Rat Brain Synaptic Membranes | Filtration Assay | [4] |

Table 2: Functional Antagonist Activity of CGS 19755

| Parameter | Value | Assay | Tissue/Preparation | Reference |

| pA2 | 5.94 | Inhibition of NMDA-evoked [3H]Acetylcholine Release | Rat Striatal Slices | [2] |

| pA2 | 5.93 | Inhibition of NMDA-evoked [3H]Acetylcholine Release | - | [5] |

| ED50 (vs. NMDA toxicity) | 25.4 µM | Neuroprotection Assay | Murine Neocortical Cultures | [1][6] |

| ED50 (vs. OGD) | 15.9 µM | Neuroprotection Assay (Oxygen-Glucose Deprivation) | Murine Neocortical Cultures | [1][6] |

Mechanism of Action: Competitive Antagonism

CGS 19755 functions as a competitive antagonist at the NMDA receptor. This is substantiated by the parallel rightward shift of the NMDA concentration-response curve in the presence of CGS 19755, with no reduction in the maximum response.[2] The pA2 value, a measure of the potency of a competitive antagonist, is consistently reported to be around 5.94, indicating a high affinity for the NMDA receptor.[2][5] This competitive mechanism means that CGS 19755 directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the NMDA receptor complex.

Selectivity Profile

A crucial aspect of the in vitro characterization of any pharmacological agent is its selectivity. CGS 19755 has demonstrated a high degree of selectivity for the NMDA receptor. Studies have shown that it does not interact with a wide range of other neurotransmitter receptors, including the quisqualate and kainate subtypes of glutamate receptors.[2] Furthermore, CGS 19755 does not affect the uptake of L-[3H]glutamate, indicating that it does not interfere with glutamate transport mechanisms.[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize CGS 19755.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Kd) and density of binding sites (Bmax) of a compound for a specific receptor.

Objective: To quantify the binding of CGS 19755 to NMDA receptors in rat brain tissue.

Materials:

-

[3H]-CPP (a potent NMDA receptor antagonist radioligand) or [3H]-CGS 19755

-

Crude synaptic membranes prepared from rat forebrain

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-labeled CGS 19755 (for competition studies)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Incubation: In a series of tubes, incubate the washed membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled CGS 19755. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled NMDA antagonist).

-

Termination: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value. For saturation binding experiments (using [3H]-CGS 19755), analyze the data using Scatchard analysis to determine Kd and Bmax values.

Functional Assay: Inhibition of NMDA-Evoked Acetylcholine Release

This functional assay assesses the ability of a compound to antagonize the physiological response to NMDA receptor activation.

Objective: To determine the functional potency (pA2 value) of CGS 19755 by measuring its ability to inhibit NMDA-stimulated acetylcholine release from rat striatal slices.

Materials:

-

Rat striatal slices

-

Krebs-Ringer bicarbonate buffer

-

[3H]-Choline

-

N-methyl-D-aspartate (NMDA)

-

CGS 19755

-

Scintillation counter

Procedure:

-

Slice Preparation: Prepare thin slices of rat striatum and pre-incubate them with [3H]-choline to label the acetylcholine stores.

-

Superfusion: Place the slices in a superfusion chamber and continuously perfuse with buffer.

-

Stimulation: After a baseline period, stimulate the slices with NMDA in the absence and presence of various concentrations of CGS 19755.

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment.

-

Radioactivity Measurement: Measure the amount of [3H]-acetylcholine released in each fraction using a scintillation counter.

-

Data Analysis: Construct NMDA concentration-response curves in the absence and presence of CGS 19755. Calculate the dose ratio (the ratio of the EC50 of NMDA in the presence and absence of the antagonist). Use the Schild equation to determine the pA2 value.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion flow through NMDA receptor channels and the effect of antagonists on this flow.

Objective: To characterize the inhibitory effect of CGS 19755 on NMDA-evoked currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., cortical or hippocampal neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

NMDA and glycine (co-agonist)

-

CGS 19755

Procedure:

-

Cell Preparation: Plate neurons on coverslips for recording.

-

Pipette Preparation: Fabricate micropipettes from glass capillaries and fill them with the intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the cell at a negative holding potential (e.g., -60 mV) and apply NMDA and glycine to the extracellular solution to evoke an inward current.

-

Drug Application: Apply CGS 19755 to the extracellular solution and record the change in the NMDA-evoked current.

-

Data Analysis: Measure the amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of CGS 19755 to determine the concentration-response relationship and the IC50 for current inhibition.

Signaling Pathway Context

CGS 19755 exerts its effects by modulating the signaling cascade initiated by NMDA receptor activation. By competitively blocking the binding of glutamate, CGS 19755 prevents the opening of the NMDA receptor's ion channel, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. This action is the basis for its neuroprotective effects, as excessive Ca2+ influx through NMDA receptors is a primary trigger for excitotoxic cell death.

Conclusion

The in vitro characterization of CGS 19755 firmly establishes it as a potent, selective, and competitive antagonist of the NMDA receptor. Its high affinity for the receptor, coupled with its ability to functionally block NMDA-mediated responses, underscores its value as a research tool for investigating the roles of the NMDA receptor in health and disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing CGS 19755 in their studies and for professionals involved in the development of novel therapeutics targeting the NMDA receptor pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 3. researchgate.net [researchgate.net]

- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Binding Studies [bio-protocol.org]

The Neuroprotective Potential of Selfotel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor, Selfotel was designed to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following cerebral ischemia. This technical guide provides an in-depth overview of the core preclinical and clinical data on Selfotel, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used in its evaluation. Despite promising preclinical results, Selfotel failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality, highlighting the challenges of translating preclinical neuroprotective strategies to clinical success. This document serves as a comprehensive resource for researchers in the field of neuroprotection and drug development.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. A key mechanism of neuronal damage in stroke is excitotoxicity, a process triggered by the excessive release of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS).[1] This surge in glutamate leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2] Prolonged NMDA receptor activation results in a massive influx of calcium ions (Ca2+) into neurons, initiating a cascade of detrimental intracellular events, including the activation of proteases and lipases, leading to cellular damage and death.[2]

Selfotel (CGS-19755), chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a competitive antagonist of the NMDA receptor.[3] It directly competes with glutamate for its binding site on the receptor, thereby preventing the pathological ion influx.[2] In numerous animal models of focal and global cerebral ischemia, Selfotel demonstrated a significant reduction in neuronal damage.[3] These promising preclinical findings led to its investigation in clinical trials for acute ischemic stroke.

This technical guide synthesizes the available scientific literature on the neuroprotective properties of Selfotel, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the glutamate binding site on the NMDA receptor.[2] During an ischemic event, the failure of cellular energy metabolism leads to excessive synaptic glutamate concentrations.[1] This glutamate overload persistently activates NMDA receptors, opening their associated ion channels and allowing a large influx of Ca2+.[4]

The subsequent elevation of intracellular Ca2+ triggers a number of neurotoxic pathways:

-

Activation of Degradative Enzymes: High levels of Ca2+ activate proteases (e.g., calpains), phospholipases, and endonucleases, which break down essential cellular components.

-

Mitochondrial Dysfunction: Calcium overload in mitochondria impairs their function, leading to decreased ATP production and the release of pro-apoptotic factors.

-

Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade promotes the formation of ROS, causing oxidative stress and further cellular damage.

By blocking the binding of glutamate to the NMDA receptor, Selfotel effectively attenuates this entire downstream cascade, thereby preserving neuronal integrity in the ischemic penumbra.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Selfotel from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Pharmacology

| Parameter | Value | Species/Model | Reference |

| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat | [2] |

| ED₅₀ (vs. NMDA Excitotoxicity) | 25.4 µM | Mouse neocortical cultures | [5] |

| ED₅₀ (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Mouse neocortical cultures | [5] |

| Neuroprotective Dose Range (Stroke) | 10 - 40 mg/kg | Animal models | [5] |

| Neuroprotective Dose Range (Traumatic Brain Injury) | 3 - 30 mg/kg | Animal models | [5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Plasma Half-life | 2 - 3 hours | Human | [6] |

| CSF Levels (1.5-6h post-dose) | 0.2 - 4.76 µM | Human | [1] |

| CSF Levels (1-4h post-40mg/kg dose) | 6 - 12 µM | Rabbit | [7] |

| Brain Levels (1-4h post-40mg/kg dose) | 5 - 7 µM | Rabbit | [7] |

Table 3: Phase III Clinical Trial in Acute Ischemic Stroke (ASSIST Trials)

| Parameter | Selfotel (1.5 mg/kg) | Placebo | p-value | Reference |

| Number of Patients | 281 | 286 | N/A | [8] |

| Mortality at 30 Days | 19.3% (54/280) | 12.9% (37/286) | 0.05 | [8] |

| Mortality at 90 Days | 22% (62/281) | 17% (49/286) | 0.14 | [8] |

| Patients with Severe Stroke Mortality | Significant increase | 0.05 | [8] |

Table 4: Adverse Events in Phase IIa Clinical Trial

| Dose | Incidence of CNS Adverse Events | Types of Adverse Events | Reference |

| 1.0 mg/kg | 1 of 6 patients | Mild | [9] |

| 1.5 mg/kg | 4 of 7 patients | Mild | [9] |

| 1.75 mg/kg | 3 of 5 patients | Moderate | [9] |

| 2.0 mg/kg | All 6 patients | Moderate to Severe | [9] |

| Agitation, hallucinations, confusion, paranoia, delirium | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.

Preclinical Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

-

Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA.

-

Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes).

-

Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

-

Wound Closure: Close the cervical incision.

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.3. Transient Middle Cerebral Artery Occlusion (tMCAO) [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. stroke.ahajournals.org [stroke.ahajournals.org]

- 5. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Failure of the competitive N-methyl-d-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two Phase III clinical trials | Semantic Scholar [semanticscholar.org]

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755): A Technical Guide for the Study of Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of acute and chronic neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating these neurotoxic cascades. (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known as CGS-19755 or Selfotel, is a potent and selective competitive antagonist of the NMDA receptor.[1] Its ability to block the glutamate binding site on the NMDA receptor makes it an invaluable tool for investigating the mechanisms of excitotoxicity and for the preclinical evaluation of neuroprotective strategies. This technical guide provides an in-depth overview of CGS-19755, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying excitotoxicity, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

CGS-19755 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] Under normal physiological conditions, the NMDA receptor is involved in synaptic plasticity, learning, and memory. However, during pathological events such as stroke or traumatic brain injury, excessive glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of neurotoxic events.

The downstream consequences of this Ca2+ overload include the activation of various enzymes such as proteases, lipases, and endonucleases, leading to the degradation of cellular components. Furthermore, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways are hallmarks of NMDA receptor-mediated excitotoxicity. By blocking the glutamate binding site, CGS-19755 prevents the channel opening and the subsequent Ca2+ influx, thereby mitigating these downstream neurotoxic effects.

Quantitative Data

The efficacy of CGS-19755 in protecting against excitotoxicity has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and neuroprotective potency.

| Parameter | Value | Species/Model | Reference |

| IC50 (inhibition of [3H]CPP binding) | 50 nM | Rat brain membranes | [1] |

| Experimental Model | Endpoint | CGS-19755 Concentration/Dose | Neuroprotective Effect | Reference |

| NMDA-induced toxicity in murine neocortical cultures | LDH Release | ED50: 25.4 µM | Dose-dependent reduction in cell death | [2] |

| Oxygen-Glucose Deprivation (OGD) in murine neocortical cultures | LDH Release | ED50: 15.2 µM | Dose-dependent reduction in cell death | [2] |

| Focal cerebral ischemia in rabbits | Cortical ischemic edema | 40 mg/kg i.v. | 48% reduction | [2] |

| Focal cerebral ischemia in rabbits | Ischemic neuronal damage | 40 mg/kg i.v. | 76% reduction | [2] |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in excitotoxicity and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.

Caption: In Vitro Excitotoxicity Experimental Workflow.

Experimental Protocols

In Vitro Models of Excitotoxicity

1. Oxygen-Glucose Deprivation (OGD) in Murine Neocortical Cultures

This protocol is designed to mimic ischemic conditions in vitro.

-

Cell Culture:

-

Prepare primary neocortical cultures from fetal mice.

-

Plate cells on poly-D-lysine-coated plates and maintain in a humidified incubator at 37°C and 5% CO2.

-

Allow cultures to mature for at least 10-12 days in vitro before experimentation.

-

-

OGD Procedure:

-

Prepare a glucose-free, balanced salt solution (BSS) and deoxygenate by bubbling with a 95% N2 / 5% CO2 gas mixture for at least 30 minutes.

-

Wash the neuronal cultures twice with the deoxygenated, glucose-free BSS.

-

Place the cultures in the deoxygenated, glucose-free BSS in a hypoxic chamber or a modular incubator chamber flushed with the 95% N2 / 5% CO2 gas mixture.

-

Incubate at 37°C for the desired duration of OGD (e.g., 45 minutes).

-

To terminate OGD, remove the cultures from the hypoxic environment and replace the OGD solution with the original, conditioned culture medium.

-

Return the cultures to the normoxic incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

-

-

Application of CGS-19755:

-

CGS-19755 can be added to the culture medium at various concentrations before, during, or after the OGD period to assess its neuroprotective effects. A dose-response curve is recommended to determine the ED50.

-

2. Lactate Dehydrogenase (LDH) Release Assay for Quantifying Cell Death

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium, which is a reliable indicator of cytotoxicity.

-

Sample Collection:

-

Following the experimental period (e.g., 24 hours post-OGD), carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell monolayer.

-

Centrifuge the samples to pellet any cellular debris.

-

-

LDH Assay Procedure (using a commercial kit):

-

Transfer a specific volume of the clarified supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically includes a substrate and a dye solution.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

To determine the percentage of cytotoxicity, a maximum LDH release control (cells lysed with a lysis buffer) and a vehicle control (untreated cells) are required.

-

The percentage of LDH release is calculated as: (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

-

In Vivo Model of Excitotoxicity

1. Focal Cerebral Ischemia in Rabbits

This model simulates a stroke in a living organism.

-

Animal Preparation:

-

Adult male New Zealand White rabbits are anesthetized.

-

The animal's physiological parameters (temperature, heart rate, blood pressure) are monitored throughout the procedure.

-

-

Surgical Procedure for Middle Cerebral Artery Occlusion (MCAO):

-

A surgical incision is made in the neck to expose the carotid arteries.

-

The left internal carotid, anterior cerebral, and middle cerebral arteries are carefully isolated.

-

A microvascular clip is applied to occlude these arteries, inducing focal cerebral ischemia. The duration of occlusion is typically 2 hours.

-

-

Reperfusion:

-

After the ischemic period, the microvascular clip is removed to allow for reperfusion of the affected brain region. Reperfusion is typically allowed for a period of 4 hours or longer.

-

-

Administration of CGS-19755:

-

CGS-19755 or a saline vehicle is administered intravenously at a specific time point relative to the onset of ischemia (e.g., 10 minutes after arterial occlusion). A dose of 40 mg/kg has been shown to be effective.[2]

-

-

Assessment of Neuroprotection:

-

Magnetic Resonance Imaging (MRI): T2-weighted MRI can be used to assess the volume of cortical ischemic edema.

-

Histopathology: After the experiment, the brain is perfusion-fixed, and sections are stained (e.g., with hematoxylin and eosin) to quantify the extent of ischemic neuronal damage.

-

Conclusion

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755) is a well-characterized and potent competitive NMDA receptor antagonist that serves as a critical tool for the investigation of excitotoxicity. Its proven efficacy in both in vitro and in vivo models of neuronal injury provides a robust platform for elucidating the molecular mechanisms of excitotoxic cell death and for the preclinical screening of novel neuroprotective agents. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of rigorous and reproducible studies in the field of neuroprotection research. Further investigation into the differential effects of CGS-19755 on various NMDA receptor subtypes may offer additional insights into the nuanced role of NMDA receptor signaling in both physiological and pathological states.

References

CGS 19755: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in various neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGS 19755, including its binding affinity, mechanism of action, and effects in preclinical models. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a family of receptors, including the ionotropic NMDA receptors.[1] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation by excessive glutamate leads to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of acute and chronic neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2] Its ability to attenuate the detrimental effects of excessive glutamate has positioned it as a significant tool for neuroscience research and as a potential therapeutic agent.

Mechanism of Action

CGS 19755 exerts its pharmacological effects by competitively inhibiting the binding of glutamate to the GluN2 subunit of the NMDA receptor.[3][4] This action prevents the conformational change required for channel opening, thereby blocking the influx of calcium ions (Ca²⁺) that triggers downstream excitotoxic signaling cascades.[5] The competitive nature of its antagonism means that its inhibitory effect can be overcome by high concentrations of glutamate.

Visualizing the Mechanism of Action

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Quantitative Data

The following tables summarize the key quantitative data for CGS 19755 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of CGS 19755

| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference(s) |

| IC₅₀ | 50 nM | Rat | Striatal Slices | [³H]-CPP | [3] |

| IC₅₀ | 100 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| K_d (High Affinity) | 9 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| K_d (Low Affinity) | 200 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |

| pA₂ | 5.94 | Rat | Striatal Slices | N/A | [3] |

Table 2: In Vivo Efficacy of CGS 19755

| Model | Endpoint | ED₅₀ | Species | Route of Administration | Reference(s) |

| Maximal Electroshock Seizure | Inhibition of Tonic Convulsions | 3.8 mg/kg | Rat | i.p. | [3] |

| Maximal Electroshock Seizure | Inhibition of Tonic Convulsions | 2.0 mg/kg | Mouse | i.p. | [3] |

| Picrotoxin-induced Seizures | Inhibition of Convulsions | - | - | i.p. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CGS 19755.

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of compounds for the NMDA receptor using [³H]-CGS 19755.[6]

Materials:

-

[³H]-CGS 19755 (specific activity ~20-40 Ci/mmol)

-

Crude synaptic membranes from rat brain

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled CGS 19755 (for non-specific binding)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of ~1 mg/mL.[6]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane suspension (~100-150 µg protein)

-

50 µL of [³H]-CGS 19755 (final concentration ~5-10 nM)

-

50 µL of test compound at various concentrations or buffer (for total binding) or 10 µM unlabeled CGS 19755 (for non-specific binding).[6]

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[6]

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons or brain slices to assess the antagonistic effect of CGS 19755.[7]

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 (Mg²⁺-free to relieve voltage-dependent block of NMDA receptors).

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA

-

CGS 19755

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

Procedure:

-

Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

-

Voltage-Clamp: Clamp the cell at a holding potential of -60 mV.

-

NMDA Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current.

-

CGS 19755 Application: Co-apply NMDA with increasing concentrations of CGS 19755 and record the resulting currents.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755. Plot the concentration-response curve for CGS 19755 and determine the IC₅₀ value. To confirm competitive antagonism, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations.

Maximal Electroshock Seizure (MES) Test

This protocol describes the induction of seizures in rodents to evaluate the anticonvulsant activity of CGS 19755.[4][8][9]

Materials:

-

Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

CGS 19755 solution for injection

Procedure:

-

Animal Preparation: Administer CGS 19755 or vehicle intraperitoneally (i.p.) at various doses.

-

Electrode Placement: At the time of peak drug effect (e.g., 30-60 minutes post-injection), apply a drop of saline and a topical anesthetic to the corneas of the animal. Place the corneal electrodes on the eyes.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).[4]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

-

Data Analysis: Determine the percentage of animals protected at each dose of CGS 19755. Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathways

Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. Two key pathways affected by NMDA receptor activation are the activation of neuronal nitric oxide synthase (nNOS) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). CGS 19755, by blocking the initial Ca²⁺ influx, inhibits these downstream events.

Caption: NMDA receptor-mediated activation of nNOS.[3][10][11][12]

Caption: NMDA receptor-mediated activation of CREB.[13][14][15][16][17]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques described in this guide.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

CGS 19755 is a well-characterized competitive NMDA receptor antagonist that has proven to be a valuable tool in neuroscience research. Its potent and selective inhibition of the NMDA receptor makes it an effective agent for studying the role of glutamatergic neurotransmission in both physiological and pathological processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CGS 19755 and other NMDA receptor modulators.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor regulation of nNOS phosphorylation and induction of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 10. NMDA Receptor-Nitric Oxide Transmission Mediates Neuronal Iron Homeostasis via the GTPase Dexras1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2 | Journal of Neuroscience [jneurosci.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research on the therapeutic potential of Selfotel

An In-depth Technical Guide on the Early Therapeutic Research of Selfotel

Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that emerged from early research into neuroprotective agents.[1][2] The foundational hypothesis behind its development was the concept of "excitotoxicity," where excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a cascade of neurotoxic events following cerebral injuries like ischemic stroke and trauma.[3][4] During an ischemic event, the brain's supply of oxygen and glucose is compromised, leading to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[4][5] This over-activates NMDA receptors, causing a significant influx of calcium ions (Ca²⁺) into neurons.[6] The resulting intracellular calcium overload triggers a series of destructive processes, including the activation of proteases and phospholipases, ultimately leading to cell death.[5]

Selfotel was designed to competitively block the glutamate binding site on the NMDA receptor, thereby preventing this excitotoxic cascade.[3][5] As a competitive antagonist, its effectiveness is dependent on the concentration of both the antagonist (Selfotel) and the agonist (glutamate).[3] Early preclinical studies across various animal models showed promising neuroprotective effects, suggesting its potential as a therapeutic agent for acute ischemic stroke and traumatic brain injury.[1][3][6] This initial promise led to its advancement into clinical trials to assess its safety and efficacy in humans.[3]

Mechanism of Action: Targeting the Excitotoxic Cascade

Selfotel's primary mechanism of action is the competitive antagonism of the NMDA receptor.[4][5] It directly competes with glutamate for the agonist binding site on the receptor complex.[1][5] By binding to the receptor, Selfotel prevents the channel from opening, thereby inhibiting the influx of Ca²⁺ that is characteristic of an excitotoxic state.[6] This action is believed to interrupt the downstream pathological events that lead to neuronal death.[6]

Several potential mechanisms contribute to its neuroprotective effects observed in preclinical models:

-

Blocking Excitotoxicity : The core mechanism is preventing the cascade of detrimental events initiated by excessive glutamate binding.[3]

-

Reduction of Intracellular Ca²⁺ Influx : By blocking the NMDA receptor channel, Selfotel was shown to reduce the influx of calcium for up to 24 hours after global ischemia in animal models.[3]

-